molecular formula C19H19N3O4 B2778276 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate CAS No. 481661-69-2

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate

Cat. No. B2778276
CAS RN: 481661-69-2
M. Wt: 353.378
InChI Key: WHYIFHITRZZRQW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazinone . Benzotriazinones are a class of organic compounds containing a benzene fused to a triazinone. The triazinone is a six-membered heterocycle containing three nitrogen atoms and one ketone group .


Synthesis Analysis

While the specific synthesis process for “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate” is not available, benzotriazinones are typically synthesized by diazotization of an appropriately substituted N-alkylanthranilamide .


Molecular Structure Analysis

The molecular structure of benzotriazinones has been studied using X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms, their chemical bonds, their crystallographic disorder and various other information.


Chemical Reactions Analysis

Benzotriazinones have been used in peptide synthesis . The ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzotriazinones, these properties can be determined using various analytical techniques .

Scientific Research Applications

Toxicity and Environmental Impact

Benzotriazole derivatives, including butylbenzotriazole (BBT), are significant for their use as corrosion inhibitors in various industrial applications. These compounds have been studied for their toxicity to aquatic species, indicating their environmental impact. For example, BBT has been identified as the most toxic benzotriazole derivative tested, inducing acute toxicity to organisms like Microtox bacteria, fathead minnow, and water flea at concentrations as low as ≤3.3 mg/l. This highlights the need for careful management of these substances in industrial applications to prevent ecological damage (Pillard, Cornell, Dufresne, & Hernandez, 2001).

Presence in Environmental Samples

Studies have also focused on the detection of benzotriazole derivatives in environmental samples, such as sediment and sewage sludge. These substances, used as UV light filters and stabilizers, have been reported to possess estrogenic activity, raising concerns about their occurrence and profiles in the environment. The research underscores the ubiquity of benzotriazole and benzophenone derivatives in various ecosystems, necessitating further investigation into their long-term effects on human health and the environment (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Future Directions

The future directions for research into benzotriazinones could include further exploration of their synthesis, their potential uses in peptide synthesis , and their physical and chemical properties .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)26-13-22-18(23)16-6-4-5-7-17(16)20-21-22/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIFHITRZZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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